molecular formula C15H11NO3 B14694918 2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one CAS No. 25410-77-9

2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one

Cat. No.: B14694918
CAS No.: 25410-77-9
M. Wt: 253.25 g/mol
InChI Key: BGXMGRGMCDJTTO-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one is an organic compound with a complex structure that includes a methoxyphenyl group and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one typically involves multi-step organic reactions. One common method starts with the reaction of 2-methoxyphenyl isocyanate with appropriate indole derivatives under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization from optimized solvents are employed to purify the intermediate products, which are then subjected to further reactions without additional purification steps .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted indole compounds .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of specific kinases, leading to altered cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-1-oxo-3H-1lambda~5~-indol-3-one is unique due to its indole core, which imparts specific chemical properties and biological activities

Properties

CAS No.

25410-77-9

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-oxidoindol-1-ium-3-one

InChI

InChI=1S/C15H11NO3/c1-19-13-9-5-3-7-11(13)14-15(17)10-6-2-4-8-12(10)16(14)18/h2-9H,1H3

InChI Key

BGXMGRGMCDJTTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=[N+](C3=CC=CC=C3C2=O)[O-]

Origin of Product

United States

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